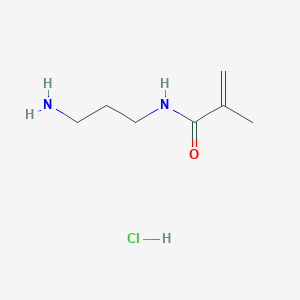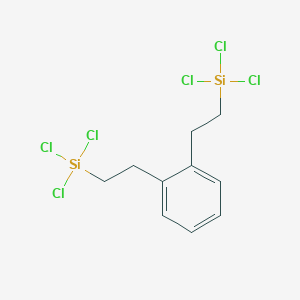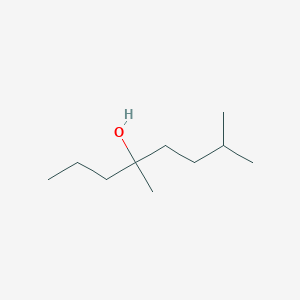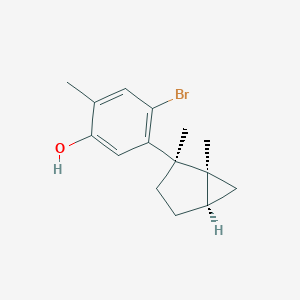
Cyclolaurenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclolaurenol is a natural product that belongs to the diterpene class of compounds. This compound is found in the leaves of the plant, Laurophyllus capensis, which is native to South Africa. Cyclolaurenol has been studied for its potential use in various scientific research applications due to its unique biochemical and physiological effects.
科学的研究の応用
Anti-inflammatory and Analgesic Activities
Cyclolaurenol has been identified as a constituent in various plants with significant medicinal properties. A notable study focusing on the plant Bergia ammannioides, which is used traditionally for wound healing, identified cyclolaurenol as one of its constituents. The research demonstrated that cyclolaurenol contributed to the plant's antibacterial, antioxidant, and topical anti-inflammatory activities, which are essential for effective wound healing (Ezzat et al., 2016).
Membrane Effects
Cyclolaurenol has been studied for its effects on membranes. A study conducted in 1980 explored how cyclolaurenol impacts the microviscosity of lecithin vesicles and serves as a growth factor for Mycoplasma capricolum. The study found that cyclolaurenol’s effects on the membranes were more pronounced than those of lanosterol, suggesting its potential importance in membrane biochemistry and physiology (Dahl, Dahl, & Bloch, 1980).
Other Relevant Studies
While the specific applications of cyclolaurenol are not extensively documented, the compound is found in various plants that have been studied for their medicinal properties. For instance, studies on plants like Cynoglossum lanceolatum and Sphagneticola trilobata have investigated their anti-inflammatory, diuretic, and analgesic activities, which may be partly attributed to compounds like cyclolaurenol present in these plants (Yu et al., 2012); (Mizokami et al., 2012).
特性
CAS番号 |
103439-83-4 |
|---|---|
製品名 |
Cyclolaurenol |
分子式 |
C15H19BrO |
分子量 |
295.21 g/mol |
IUPAC名 |
4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol |
InChI |
InChI=1S/C15H19BrO/c1-9-6-12(16)11(7-13(9)17)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1 |
InChIキー |
JRJXKJHWKWCZNE-ONERCXAPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1O)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)Br |
SMILES |
CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br |
正規SMILES |
CC1=CC(=C(C=C1O)C2(CCC3C2(C3)C)C)Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



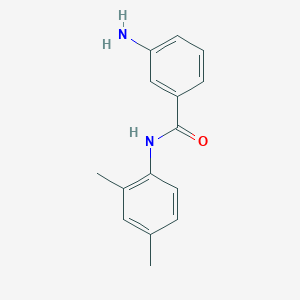
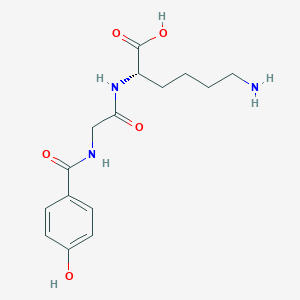
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
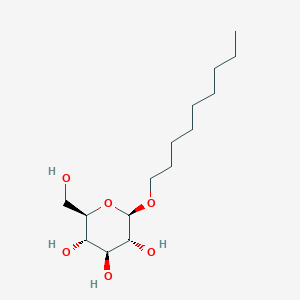
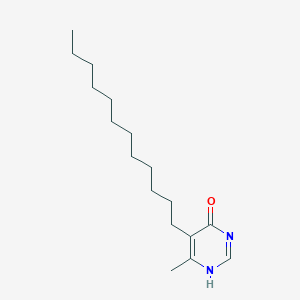
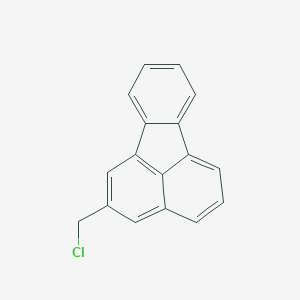
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
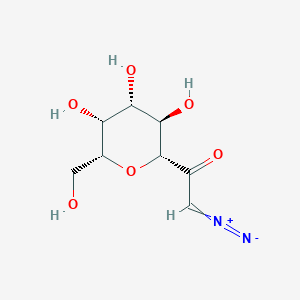
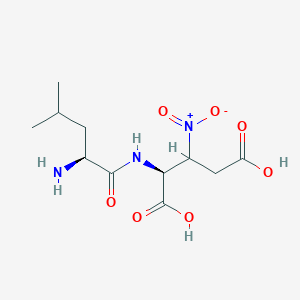
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

